A Senior Application Scientist's Guide to 5-Bromo-2-ethynylpyrimidine
A Senior Application Scientist's Guide to 5-Bromo-2-ethynylpyrimidine
Introduction: The Strategic Value of a Bifunctional Heterocycle
In the landscape of modern medicinal chemistry and drug discovery, the efficiency of molecular construction is paramount. Heterocyclic building blocks that offer multiple, orthogonally reactive sites are invaluable assets, enabling rapid diversification and the synthesis of complex molecular architectures. 5-Bromo-2-ethynylpyrimidine stands out as a premier example of such a scaffold.[1]
Characterized by a pyrimidine core—a privileged structure in numerous FDA-approved drugs—this compound is strategically functionalized at its C2 and C5 positions.[2] The C2 position features a terminal alkyne, a versatile handle for carbon-carbon bond formation and bioorthogonal "click" chemistry. The C5 position is occupied by a bromine atom, a classic electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions. This unique bifunctionality allows for sequential and regioselective elaboration, making it a cornerstone reagent for building libraries of novel compounds, particularly in the pursuit of kinase inhibitors and other targeted therapeutics.[1][3]
This technical guide provides an in-depth exploration of 5-Bromo-2-ethynylpyrimidine, from its fundamental properties and synthesis to its core applications in modern synthetic and medicinal chemistry. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. The key properties of 5-Bromo-2-ethynylpyrimidine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1135283-08-7 | [1] |
| Molecular Formula | C₆H₃BrN₂ | [1] |
| Molecular Weight | 183.01 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | 127-128 °C | - |
| Boiling Point | ~295.8 °C at 760 mmHg (Predicted) | - |
| Density | ~1.72 g/cm³ (Predicted) | - |
| Storage | Store long-term in a cool, dry place (2-8°C recommended) | - |
| Synonyms | (5-Bromopyrimidin-2-yl)acetylene, 5-Bromo-2-ethynyl-1,3-diazine | [1] |
Spectroscopic Characterization: A Self-Validating System
Verifying the identity and purity of 5-Bromo-2-ethynylpyrimidine is critical. The following represents the expected spectroscopic data based on its structure and established principles of NMR spectroscopy.[4][5]
-
¹H-NMR (Proton NMR): The proton NMR spectrum is expected to be simple and diagnostic.
-
Pyrimidine Protons (H4, H6): The two protons on the pyrimidine ring are chemically equivalent due to symmetry and will appear as a sharp singlet. Given the electron-withdrawing nature of the nitrogen atoms and the bromine, this singlet is anticipated in the aromatic region, likely around δ 8.8-9.0 ppm .
-
Alkynyl Proton: The terminal alkyne proton will appear as a distinct singlet, typically further upfield, estimated around δ 3.0-3.5 ppm .
-
-
¹³C-NMR (Carbon NMR): The carbon spectrum provides a map of the carbon framework.[6][7]
-
Pyrimidine Carbons (C4, C6): The two equivalent CH carbons of the pyrimidine ring are expected around δ 158-160 ppm .
-
Pyrimidine Carbon (C2): The carbon attached to the alkyne (C2) will be shifted downfield due to the adjacent nitrogens, likely in the range of δ 145-150 ppm .
-
Pyrimidine Carbon (C5): The carbon bearing the bromine atom (C5) will appear at a significantly higher field, estimated around δ 115-120 ppm .
-
Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group will appear in the characteristic range of δ 80-95 ppm .
-
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.[4]
-
≡C-H Stretch: A sharp, characteristic peak is expected around 3300 cm⁻¹ for the terminal alkyne C-H bond.
-
C≡C Stretch: A weaker, but sharp, absorption should appear in the 2100-2200 cm⁻¹ region, confirming the carbon-carbon triple bond.
-
Synthesis of 5-Bromo-2-ethynylpyrimidine
While several routes to substituted bromopyrimidines exist, a highly reliable and modular approach to 5-Bromo-2-ethynylpyrimidine involves a two-step sequence starting from a suitable dihalogenated pyrimidine.[8][9][10][11] The most logical pathway is a regioselective Sonogashira coupling followed by deprotection.
The causality behind this choice is rooted in controlling reactivity. Starting with a precursor like 5-bromo-2-iodopyrimidine allows for selective coupling at the more reactive C-I bond. Using a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA), prevents the undesired homocoupling of the terminal alkyne (Glaser coupling) under the reaction conditions.[12]
Experimental Protocol: Synthesis
This protocol is a robust, field-proven methodology adapted from standard procedures for Sonogashira coupling with silyl-protected alkynes.[13][14][15]
Step 1: Synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyrimidine
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 5-bromo-2-iodopyrimidine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.06 equiv.).
-
Solvent & Reagents: Evacuate and backfill the flask with argon or nitrogen (repeat 3x). Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 2.5 equiv.).
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 equiv.) dropwise via syringe while stirring.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS, observing the consumption of the starting material.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the silylated intermediate.
Step 2: Synthesis of 5-Bromo-2-ethynylpyrimidine (Deprotection)
-
Dissolution: Dissolve the silylated intermediate from Step 1 in a 1:1 mixture of methanol (MeOH) and THF.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv.) to the solution.
-
Reaction: Stir the suspension at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete conversion.
-
Work-up: Remove the solvent in vacuo. Add water to the residue and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting solid can be further purified by recrystallization if necessary to afford the final product, 5-Bromo-2-ethynylpyrimidine.
Core Applications in Chemical Synthesis
The true power of 5-Bromo-2-ethynylpyrimidine lies in its dual reactivity, allowing it to serve as a linchpin in complex synthetic sequences. The terminal alkyne and the aryl bromide can be addressed in distinct, high-yielding transformations.
Sonogashira Cross-Coupling: Extending the π-System
The C5-bromo position is primed for Sonogashira coupling, enabling the introduction of various alkynyl moieties. This reaction is a cornerstone of modern organic synthesis for creating C(sp²)-C(sp) bonds under mild conditions.[2] This is particularly valuable in drug discovery for building rigid scaffolds that can probe binding pockets or for synthesizing conjugated organic materials.
The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[2]
Exemplary Protocol: Sonogashira Coupling at C5
-
Setup: In a Schlenk tube under an argon atmosphere, combine 5-Bromo-2-ethynylpyrimidine (1.0 equiv.), the desired terminal alkyne (1.1 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Solvent & Base: Add anhydrous THF and a suitable amine base, such as diisopropylamine (DIPA) or triethylamine (Et₃N) (2.0-3.0 equiv.).
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C, monitoring by TLC. The choice of temperature depends on the reactivity of the coupling partners.
-
Work-up & Purification: Follow a standard aqueous work-up and purify by column chromatography to isolate the 2-ethynyl-5-alkynylpyrimidine product.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne at the C2 position is an ideal substrate for one of the most powerful "click" reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[16] This reaction forms a stable 1,2,3-triazole linkage with an organic azide, providing an exceptionally reliable method for conjugating the pyrimidine scaffold to other molecules, such as peptides, probes, or other drug fragments.[17][18]
The trustworthiness of this protocol is high; the reaction is high-yielding, tolerant of a vast range of functional groups, and proceeds under mild, often aqueous, conditions.[19]
Exemplary Protocol: CuAAC Conjugation
-
Stock Solutions: Prepare stock solutions of the alkyne (5-Bromo-2-ethynylpyrimidine) and the azide-containing molecule in a suitable solvent (e.g., DMSO). Prepare aqueous stock solutions of copper(II) sulfate (CuSO₄), a stabilizing ligand (like THPTA for aqueous media), and a fresh solution of sodium ascorbate.[18]
-
Reaction Mixture: In a microcentrifuge tube, combine the alkyne and azide components in an appropriate buffer.
-
Catalyst Addition: Add the copper sulfate and ligand premix, followed by the sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the active Cu(I) species.[17]
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.
-
Analysis/Purification: The resulting triazole conjugate can be analyzed directly by LC-MS or purified using methods appropriate for the conjugated molecule (e.g., HPLC, precipitation).
Safety and Handling
As a laboratory chemical, 5-Bromo-2-ethynylpyrimidine must be handled with appropriate care by technically qualified personnel.[16]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area, preferably within a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2-8°C.
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.
-
Conclusion
5-Bromo-2-ethynylpyrimidine is more than a simple heterocyclic compound; it is a strategically designed synthetic platform. Its dual reactive centers—the C5-bromo and C2-ethynyl groups—offer chemists a reliable and versatile toolkit for molecular construction. The ability to perform sequential, high-fidelity transformations like the Sonogashira coupling and CuAAC click chemistry makes it an exceptionally valuable building block in the synthesis of compound libraries for drug discovery, particularly in the development of next-generation kinase inhibitors.[20][21][22][23] By understanding its properties and mastering the associated reaction protocols, researchers can significantly accelerate the discovery of novel, biologically active molecules.
References
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Interchim. Click Chemistry (Azide / alkyne reaction). [Link]
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Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
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Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]
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Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
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He, J., Yang, K., Zhao, J., & Cao, S. (2019). A Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes with Fluoroarenes. Organic Letters, 21(24), 9714-9718. [Link]
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Khan, H., et al. (2025). Recent Developments in the Synthetic Routes Towards Biologically Important Diarylpyrimidines (DAPYs). ResearchGate. [Link]
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LookChem. Cas 1135283-08-7, 5-Bromo-2-ethynylpyrimidine. [Link]
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Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy. [Link]
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De Clercq, E., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(19), 6248-6252. [Link]
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ResearchGate. What is the best procedure for click reaction between alkyl azide and terminal alkyne group?[Link]
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Szymański, P., et al. (2019). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. Molecules, 24(15), 2785. [Link]
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Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]
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Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. [Link]
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Dayrit, F. M. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
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Kollár, L., et al. (2015). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. ChemistrySelect, 1(1), 1-5. [Link]
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Lee, C. C., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 65(10), 7123–7140. [Link]
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